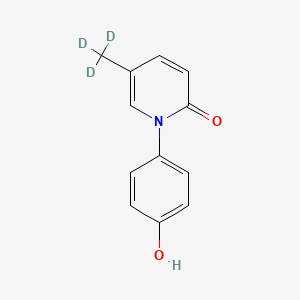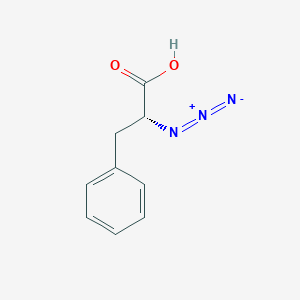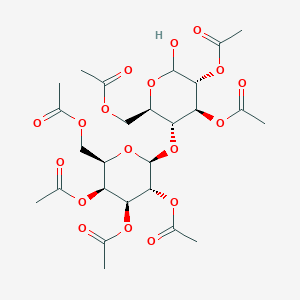
Bis-(2-piperidinoethyl)ether Dihydrochloride (BPEE Dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-piperidinoethyl)ether Dihydrochloride typically involves the reaction of piperidine with ethylene oxide to form 2-(2-piperidinoethyl)ether. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for Bis-(2-piperidinoethyl)ether Dihydrochloride are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis-(2-piperidinoethyl)ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of Bis-(2-piperidinoethyl)ether.
Reduction: The base form of Bis-(2-piperidinoethyl)ether.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis-(2-piperidinoethyl)ether Dihydrochloride has several scientific research applications:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Bis-(2-piperidinoethyl)amine: Similar structure but with an amine group instead of an ether linkage.
Bis-(2-piperidinoethyl)methylamine: Contains a methyl group in addition to the piperidinoethyl groups.
Uniqueness
Bis-(2-piperidinoethyl)ether Dihydrochloride is unique due to its ether linkage, which imparts different chemical properties compared to its amine analogs.
Propiedades
Número CAS |
104032-34-0 |
|---|---|
Fórmula molecular |
C14H30Cl2N2O |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
1-[2-(2-piperidin-1-ylethoxy)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C14H28N2O.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-14H2;2*1H |
Clave InChI |
WSGXOAYUQNXYBL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOCCN2CCCCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


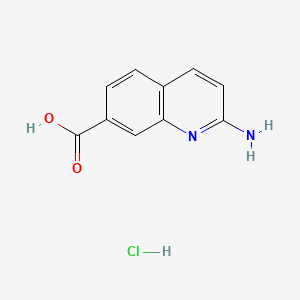

![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
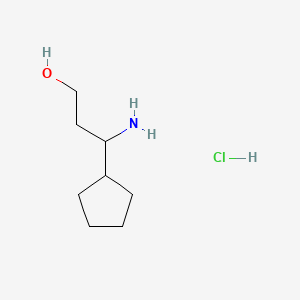
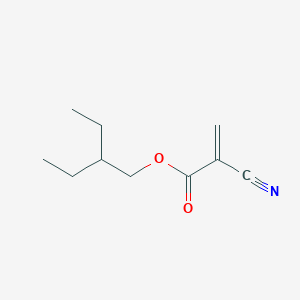
![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)

![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)


